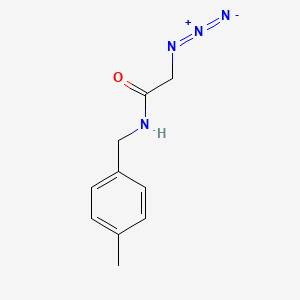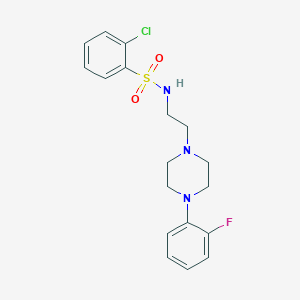
3-Bromo-2-chloro-6-fluorophenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-fluorophenacyl bromide, also known as 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone, is a chemical compound with the CAS Number: 1805575-98-7 . It has a molecular weight of 330.38 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Synthesis and Antibacterial Activity : A study conducted by Uwabagira, Sarojini, and Poojary (2018) involved the synthesis of a new compound using precursors including 4-fluorophenacyl bromide. This compound exhibited notable in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Chemoselective Functionalization : Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of a compound related to 3-Bromo-2-chloro-6-fluorophenacyl bromide, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Fluorine-18 Labeling of Proteins : Kilbourn, Dence, Welch, and Mathias (1987) developed fluorine-18-labeled reagents, including 4-[18F]fluorophenacyl bromide, for covalent attachment of fluorine-18 to proteins. This method was efficient and yielded high purity in labeled proteins, indicating its potential in biological and medical research (Kilbourn, Dence, Welch, & Mathias, 1987).
Synthesis of Novel Fused Derivatives : Sonyanaik, Sakram, Shyam, Madhu, and Govan (2018) reported the synthesis of novel fused derivatives involving 2-chloro-4-fluorophenyl phenacyl bromide. These compounds demonstrated pronounced antibacterial and antifungal activities, underscoring the chemical's potential in drug development (Sonyanaik, Sakram, Shyam, Madhu, & Govan, 2018).
Synthesis of 1,2,4-Triazole Derivatives and Antitumor Activity : Bhat, Poojary, Prasad, Naik, and Holla (2009) synthesized a series of triazole derivatives using 3-(2,4-dichloro-5-fluorophenyl) phenacyl bromides. Some of these compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, suggesting their potential in cancer therapy (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Synthesis of 1,2,4-Triazolo[3,4-b]thiazole Derivatives and Antimicrobial Activity : Bhat and Holla (2004) synthesized 1,2,4-Triazolo[3,4-b]thiazole derivatives by a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide. The compounds showed significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVEUPYIWFSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)

![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)



![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)
![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)

